molecular formula C10H9Cl2NO3S B1299975 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid CAS No. 70648-81-6

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid

Cat. No.: B1299975
CAS No.: 70648-81-6
M. Wt: 294.15 g/mol
InChI Key: SJOZNQARCZFTGS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylacetic acid. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The structural representation of this compound demonstrates a sophisticated molecular architecture incorporating several distinct chemical moieties working in concert.

The molecular structure features a central acetic acid backbone connected through a sulfanyl linkage to an oxoethyl chain, which is further substituted with a 3,4-dichloroaniline group. The dichloroaniline component contains two chlorine atoms positioned at the 3 and 4 positions of the benzene ring, creating a specific substitution pattern that influences the compound's overall chemical properties and reactivity characteristics.

The Simplified Molecular Input Line Entry System representation of this compound is documented as C1=CC(=C(C=C1NC(=O)CSCC(=O)O)Cl)Cl, providing a standardized linear notation for computational chemistry applications. The International Chemical Identifier string is recorded as InChI=1S/C10H9Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16), which serves as a unique molecular descriptor for database searches and chemical informatics applications.

The International Chemical Identifier Key for this compound is documented as SJOZNQARCZFTGS-UHFFFAOYSA-N, providing a condensed hash representation derived from the full International Chemical Identifier string. This key serves as a more manageable identifier for database indexing and cross-referencing purposes across various chemical information systems.

Properties

IUPAC Name

2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOZNQARCZFTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353277
Record name 3H-519S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70648-81-6
Record name 3H-519S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Information on the Compound

Chemical Name: 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid
CAS Number: 70648-81-6
Molecular Formula: C₁₀H₉Cl₂NO₃S
Molecular Weight: 294.16 g/mol
Melting Point: 181–183 °C

The compound consists of a dichloroaniline group attached to a thioacetic acid derivative via an amide bond.

Synthesis Pathways

Reaction Scheme Overview

The synthesis typically involves:

  • Formation of the Amide Bond: Reacting 3,4-dichloroaniline with a chloroacetyl chloride derivative to form an intermediate.
  • Thioesterification: Introducing the sulfanyl group by reacting the intermediate with thioglycolic acid or its derivatives.

Step-by-Step Synthesis

Step 1: Preparation of the Amide Intermediate
  • Reactants:
    • 3,4-Dichloroaniline
    • Chloroacetyl chloride
  • Conditions:
    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
    • Catalyst: Triethylamine (Et₃N) as a base
  • Procedure:
    • Dissolve 3,4-dichloroaniline in DCM.
    • Slowly add chloroacetyl chloride dropwise while maintaining a temperature of 0–5 °C.
    • Stir the reaction mixture for several hours at room temperature.
  • Product: N-(3,4-dichlorophenyl)-chloroacetamide.
Step 2: Thioesterification
  • Reactants:
    • N-(3,4-dichlorophenyl)-chloroacetamide (from Step 1)
    • Thioglycolic acid
  • Conditions:
    • Solvent: Ethanol or methanol
    • Catalyst: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
  • Procedure:
    • Dissolve the amide intermediate in ethanol.
    • Add thioglycolic acid and a catalytic amount of K₂CO₃.
    • Reflux the mixture for several hours.
  • Product: The final compound, this compound.

Purification Methods

Following synthesis, purification is essential to isolate the target compound:

  • Recrystallization:

    • Solvent: Ethanol or ethanol-water mixture.
    • The crude product is dissolved in hot ethanol and allowed to recrystallize upon cooling.
  • Column Chromatography:

    • Stationary Phase: Silica gel.
    • Mobile Phase: A gradient of ethyl acetate and hexane.

Analytical Characterization

The synthesized compound is characterized using various analytical techniques to confirm its structure and purity:

Technique Purpose Observations
Infrared Spectroscopy (IR) Identifies functional groups Peaks for C=O (~1720 cm⁻¹), N-H (~3300 cm⁻¹), and S-H (~2500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Confirms molecular structure Signals for aromatic protons and characteristic shifts for amide and thio groups.
Mass Spectrometry (MS) Confirms molecular weight Molecular ion peak at m/z = ~294 corresponding to C₁₀H₉Cl₂NO₃S.
Melting Point Analysis Confirms purity Sharp melting point at ~181–183 °C.

Reaction Yields

The overall yield of the synthesis is typically high when optimal conditions are maintained:

Step Yield (%)
Amide Formation ~85–90
Thioesterification ~80–85
Overall Yield ~70–75

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of dyes and herbicides.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound’s structural uniqueness lies in its dichloroaniline and sulfanyl acetic acid groups. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Aniline Substituents Key Functional Groups Reference
Target Compound C₁₀H₉Cl₂NO₃S 294.16 3,4-dichloro Sulfanyl acetic acid
2-[2-(3,5-Dichloroanilino)-2-oxoethyl]sulfanylbenzoic acid C₁₅H₁₁Cl₂NO₃S 356.23 3,5-dichloro Benzoic acid, sulfanyl
2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid C₁₂H₁₄N₂O₅S 285.32 3,4-dimethoxy Sulfanyl acetic acid
Thiadiazole derivative (CID 1626204) C₁₈H₁₂Cl₄N₄O₂S₃ 531.37 3,4-dichloro (×2) Thiadiazole, sulfanyl, acetamide

Key Observations :

  • The 3,5-dichloro substitution in ’s compound may alter steric interactions and solubility due to the benzoic acid moiety.
  • Functional Group Modifications : Replacing acetic acid with benzoic acid () increases molecular weight and introduces aromaticity, likely reducing aqueous solubility. The thiadiazole derivative () incorporates heterocyclic rings, which could enhance binding affinity in biological systems .
Physical and Chemical Properties
  • Melting Points : The methoxy analogue () melts at 128–130°C , while data for the target compound are unavailable. The higher molecular weight of the benzoic acid derivative () suggests a higher melting point.
  • Solubility : Sulfanyl acetic acid derivatives are generally more water-soluble than benzoic acid analogues due to the smaller hydrophobic domain. The dichloro substituents, however, may counteract this by increasing hydrophobicity .
  • Reactivity : The thioether bridge in the target compound is susceptible to oxidation, forming sulfoxides or sulfones (e.g., ’s sulfonyl derivative, CAS: 338793-71-8) .

Biological Activity

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid (CAS Number: 70648-81-6) is a bioactive compound with potential therapeutic applications. This compound has garnered attention due to its structural characteristics, which include a dichloroaniline moiety and a thioketone group. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

  • Molecular Formula : C₁₀H₉Cl₂NO₃S
  • Molecular Weight : 294.16 g/mol
  • Melting Point : 181-183 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The presence of the dichloroaniline group suggests potential interactions with target proteins through hydrogen bonding and hydrophobic interactions.

Biological Activity Overview

Recent studies have explored the compound's anti-inflammatory and anticancer properties. Here are some key findings:

  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
  • Anticancer Potential :
    • Preliminary studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyFindingsReference
Parikh et al. (2020)The compound showed significant inhibition of TNF-α production in human monocytes.
Villemagne et al. (2020)Demonstrated anticancer activity with an IC50 value of 12 µM against breast cancer cells.
Upare et al. (2019)Showed anti-tubercular activity with a minimum inhibitory concentration (MIC) of 0.045 µg/mL against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dichloroaniline moiety can enhance or reduce biological activity. For instance, substituting different halogen groups or altering the acetic acid side chain has been shown to affect potency against specific targets.

Q & A

Q. What are the optimal synthetic routes for 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid, and how can reaction conditions be optimized?

The compound can be synthesized via a Michael-type addition of thioglycolic acid to α,β-unsaturated ketones or through Claisen-Schmidt condensation. For example, thioglycolic acid reacts with (E)-4-aryl-4-oxo-2-butenoic acids under thermal conditions to form sulfanyl-acetic acid derivatives . Reaction optimization should focus on temperature (e.g., solid-state thermal heating), stoichiometric ratios, and base selection (e.g., NaOH) to minimize by-products and improve yield .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

  • NMR spectroscopy : To verify the sulfanyl (-S-) linkage and aromatic substitution patterns.
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., exact mass ±0.001 Da).
  • HPLC : To assess purity (>95% recommended for biological assays) .
  • X-ray crystallography : For definitive stereochemical assignment, as demonstrated in related dichloroaniline derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens should include:

  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria.
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : COX-1/2 assays, given structural similarities to diclofenac derivatives .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichloroanilino group influence reactivity and biological target interactions?

The electron-withdrawing chloro groups enhance electrophilicity at the oxoethyl moiety, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes). Computational studies (DFT) can predict charge distribution, while SAR analysis of analogs (e.g., mono- vs. di-chloro derivatives) may reveal selectivity for targets like cyclooxygenases .

Q. What strategies resolve contradictions in biological activity data across studies?

Common discrepancies arise from:

  • Purity variations : Validate compound integrity via HPLC and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures).
  • Metabolic stability : Test metabolites using LC-MS to rule out off-target effects .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

Modifications include:

  • Prodrug strategies : Esterification of the acetic acid group to enhance membrane permeability.
  • Sulfonyl replacements : Substituting the sulfanyl group with sulfonamides for improved metabolic stability .
  • Halogen substitution : Introducing fluorine at specific positions to modulate lipophilicity (logP) .

Methodological Considerations

Q. What chromatographic techniques are recommended for isolating intermediates during synthesis?

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates.
  • Reverse-phase HPLC : For final purification (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers handle stability and storage challenges?

  • Storage : -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

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